Pacificanone B

Description

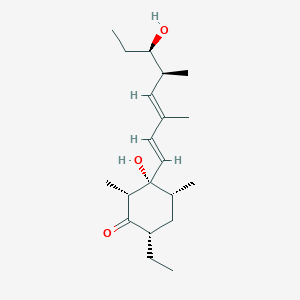

Pacificanone B is a mixed-precursor polyketide isolated from the marine actinomycete Salinispora pacifica CNS-235. Its molecular formula is C₂₀H₃₄O₃, with a cyclohexanone core substituted with ethyl and methyl groups at positions C-1, C-3, C-5, and C-6 . The compound exhibits a rigid chair conformation due to its 1S, 3S, 5R, and 6R relative configurations . The absolute configuration of this compound was determined via modified Mosher analysis, confirming C-2 as S and C-12 as R . Its biosynthesis involves a type I polyketide synthase (PKS) pathway shared with rosamicin macrolides, where module skipping in the PKS assembly line leads to truncated products .

Properties

Molecular Formula |

C20H34O3 |

|---|---|

Molecular Weight |

322.5 g/mol |

IUPAC Name |

(2R,3S,4R,6S)-6-ethyl-3-hydroxy-3-[(1E,3E,5S,6R)-6-hydroxy-3,5-dimethylocta-1,3-dienyl]-2,4-dimethylcyclohexan-1-one |

InChI |

InChI=1S/C20H34O3/c1-7-17-12-15(5)20(23,16(6)19(17)22)10-9-13(3)11-14(4)18(21)8-2/h9-11,14-18,21,23H,7-8,12H2,1-6H3/b10-9+,13-11+/t14-,15+,16-,17-,18+,20+/m0/s1 |

InChI Key |

JSPPQWVTDRBUIB-BUQRBMCASA-N |

Isomeric SMILES |

CC[C@H]1C[C@H]([C@@]([C@H](C1=O)C)(/C=C/C(=C/[C@H](C)[C@@H](CC)O)/C)O)C |

Canonical SMILES |

CCC1CC(C(C(C1=O)C)(C=CC(=CC(C)C(CC)O)C)O)C |

Synonyms |

pacificanone B |

Origin of Product |

United States |

Chemical Reactions Analysis

Structural Basis for Reactivity

Pacificanone B (C₂₀H₃₄O₃) features a 1,3,5,6-tetra-alkyl-substituted cyclohexanone core linked to a polyunsaturated side chain (Figure 1) . Key functional groups include:

-

Cyclohexanone moiety : A reactive ketone at C-6.

-

Conjugated double bonds : A Z-configured C-8–C-9 double bond in the side chain .

-

Methyl branches : At C-17 and C-18, influencing steric and electronic environments .

Cyclohexanone Core

The ketone group at C-6 is susceptible to nucleophilic attack or reduction. For example:

-

Reduction : Potential conversion to a secondary alcohol under catalytic hydrogenation (e.g., H₂/Pd-C) .

-

Condensation reactions : Formation of hydrazones or oximes with hydrazines/hydroxylamines .

Polyunsaturated Side Chain

The Z-configured C-8–C-9 double bond may undergo:

-

Geometric isomerization : Conversion to the E-isomer under photochemical or thermal conditions, analogous to salinipyrones A/B .

-

Hydrogenation : Saturation to a single bond using H₂ and a metal catalyst .

Methyl Substituents

The C-17 and C-18 methyl groups could participate in:

-

Oxidation : Conversion to carboxylic acids under strong oxidizing agents (e.g., KMnO₄).

Biosynthetic Insights

This compound arises from a modular polyketide synthase (PKS) pathway involving module skipping and domain skipping , which truncates the assembly line to produce shorter intermediates . Key biosynthetic steps include:

-

Chain elongation : Incorporation of mixed acetate, propionate, and butyrate units .

-

Off-loading : Hydrolysis and decarboxylation of stalled PKS intermediates, leading to the cyclohexanone core .

Comparative Reactivity with Analogues

Comparison with Similar Compounds

Table 1: Key Structural Features of Pacificanone B and Analogues

Key Observations :

- Pacificanone A vs. B: These stereoisomers share identical planar structures but differ in the configuration at C-1 (S in A vs. R in B), confirmed by NOE experiments and Mosher ester analysis .

- Salinipyrone B: Unlike this compound’s cyclohexanone core, Salinipyrone B features a γ-pyrone ring with a Z-configured double bond (C-8–C-9), which inversely affects its optical rotation compared to this compound .

- Rosamicin Derivatives: this compound is a biosynthetic byproduct of the rosamicin PKS pathway, differing in chain length (hexaketide vs. octaketide) due to module skipping in Spr10 .

Optical and Spectroscopic Properties

Table 2: Comparative Optical and Spectroscopic Data

Key Findings :

- The opposite specific rotations of Pacificanone A and B ([α]ᴅ = -9.8 vs. +12.5) arise from stereochemical inversions at C-1, demonstrating the sensitivity of optical activity to chiral centers .

- CD Spectra: The cyclohexanone core in Pacificanones generates distinct Cotton effects compared to the γ-pyrone in Salinipyrones, reflecting differences in π-electron systems .

Genetic Evidence :

- Inactivation of spr10-KR abolished rosamicin production but retained this compound, confirming its role as a PKS "offshoot" .

- This compound’s ethylmalonyl-CoA-derived side chain aligns with its proposed biosynthetic origin from ethylmalonate-specific AT domains .

Q & A

Q. What are the primary methods for isolating Pacificanone B from natural sources, and how can researchers optimize yield and purity?

Methodological Answer: Isolation typically involves solvent extraction (e.g., methanol/dichloromethane) followed by chromatographic techniques like flash column chromatography or HPLC. Optimization requires systematic testing of solvent polarities, temperature, and stationary phases. For purity validation, combine TLC with spectroscopic methods (e.g., UV-Vis, LC-MS). Yield improvements may involve scaling up biomass sources or using gradient elution protocols .

Q. How is this compound structurally characterized, and what analytical techniques are critical for confirming its molecular configuration?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY/HMBC) is essential for elucidating carbon frameworks and functional groups. X-ray crystallography provides definitive stereochemical confirmation. Complementary techniques include high-resolution mass spectrometry (HR-MS) for molecular formula validation and IR spectroscopy for functional group identification. Cross-referencing with existing spectral databases ensures accuracy .

Q. What preliminary bioactivity assays are recommended for screening this compound, and how should researchers address false positives?

Methodological Answer: Start with in vitro assays (e.g., cytotoxicity via MTT, antimicrobial disk diffusion). Include positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments to minimize noise. False positives can arise from solvent interference or impurities; thus, include solvent-only controls and validate hits with orthogonal assays (e.g., flow cytometry for apoptosis) .

Advanced Research Questions

Q. What experimental design considerations are crucial when investigating this compound's bioactivity to ensure reproducibility across cell-based vs. in vivo models?

Methodological Answer: For cell-based studies, standardize culture conditions (passage number, serum batches) and use multiple cell lines to assess specificity. In in vivo models, consider species-specific metabolism and dosing regimens (e.g., pharmacokinetic profiling). Cross-validate findings using ex vivo organoid models. Document all variables (e.g., temperature, humidity) to align with ARRIVE guidelines .

Q. How can researchers resolve contradictions in this compound's reported bioactivity data, especially regarding concentration-dependent effects across studies?

Q. What statistical approaches are recommended for controlling type I errors in high-throughput screening studies targeting this compound derivatives?

Methodological Answer: Implement the Benjamini-Hochberg procedure to control the false discovery rate (FDR) in multiple comparisons. Use permutation testing or bootstrapping for non-parametric data. For machine learning-driven screens, apply cross-validation and external validation cohorts to minimize overfitting .

Q. How can interdisciplinary approaches (e.g., computational docking, metabolomics) enhance mechanistic studies of this compound?

Methodological Answer: Molecular docking (AutoDock Vina, Schrödinger Suite) predicts target binding affinities, guiding in vitro validation. Metabolomics (LC-MS/MS) identifies pathway perturbations, while CRISPR-Cas9 knockout models confirm target relevance. Integrate multi-omics data using network pharmacology tools (Cytoscape) to map systemic effects .

Data Integrity & Ethical Considerations

Q. What protocols ensure data reliability in this compound research, particularly when handling unstable intermediates or low-yield reactions?

Methodological Answer: Use real-time monitoring (e.g., inline FTIR for reaction progress). For low-yield compounds, employ isotopic labeling (¹³C/²H) to trace pathways. Store sensitive intermediates under inert atmospheres (argon) and validate stability via accelerated degradation studies. Share raw datasets in repositories like Zenodo for peer validation .

Q. How should researchers address ethical considerations when using this compound in studies involving animal models or human-derived cell lines?

Methodological Answer: Adhere to institutional animal care guidelines (e.g., NIH Office of Laboratory Animal Welfare). For human cell lines, verify ethical sourcing (e.g., ATCC certifications) and obtain IRB approval. Include ethical statements in manuscripts detailing compliance with Declaration of Helsinki principles .

Cross-Study Validation

Q. What strategies are effective for validating this compound’s mechanisms of action across independent research groups?

Methodological Answer: Establish collaborative reproducibility initiatives using shared reference samples and protocols. Publish detailed methods (e.g., STAR Methods) and participate in ring trials. Use open-source platforms (e.g., Protocols.io ) to document procedural nuances. Report negative results to mitigate publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.